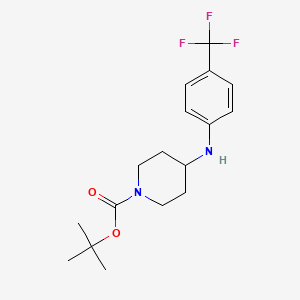

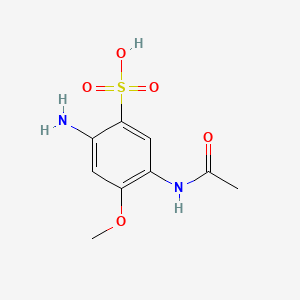

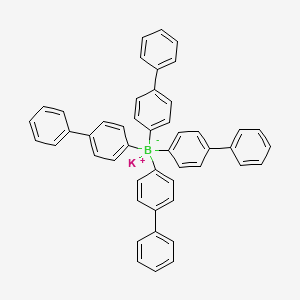

![molecular formula C9H9NO4 B1613003 Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate CAS No. 527681-12-5](/img/structure/B1613003.png)

Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCOC(=O)C1=CC2=C(N=C1)OCCO2 . The InChI representation is InChI=1S/C9H9NO4/c1-12-9(11)6-4-7-8(10-5-6)14-3-2-13-7/h4-5H,2-3H2,1H3 . Physical And Chemical Properties Analysis

“Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate” is crystalline in nature and is commonly seen as a white to off-white powder. It has a melting point of 96-98°C, and the boiling point is around 365°C. The compound is mostly stable at room temperature and has a solubility in water of approximately 60 mg/ml. It is compatible with both acidic and basic environments and is reported to be stable at pH values in the range of 8-12.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Modification

- The synthesis of novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine, modified in the non-aromatic ring, has been explored. These novel scaffolds, due to the presence of a hydroxymethyl group, are potential intermediates for new therapeutic agents (Bartolomea et al., 2003).

- A method for the synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines, including insights into how variations in reaction conditions affect product distribution, has been developed (Soukri et al., 2000).

Potential in Drug Discovery

- The selective introduction of substituents on the pyridine ring of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine is a significant step in drug discovery and combinatorial chemistry. These modifications maintain functionalization at the 3-position, making them useful for potential drug discovery (Alcázar et al., 2003).

Enantioselective Synthesis

- An enantioselective synthesis approach for 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives has been described. The enantiomeric purity of these isomers was determined by capillary electrophoresis, demonstrating their potential in the creation of chiral compounds (Lazar et al., 2005).

Novel Synthetic Routes

- A new synthetic route for previously unattainable 3-substituted 2,3-dihydro-1,4-dioxino[2,3-b]pyridines has been developed. This method involves treating 2-chloro-3-oxiranylmethoxypyridine with various nucleophiles, yielding products in satisfactory yields (Benarab et al., 1993).

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-12-9(11)6-4-7-8(5-10-6)14-3-2-13-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVCFASCQPHPEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2C(=C1)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624647 | |

| Record name | Methyl 2,3-dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate | |

CAS RN |

527681-12-5 | |

| Record name | Methyl 2,3-dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Cyclohexyl(hydroxy)methylidene]propanedinitrile](/img/structure/B1612920.png)

![2-(Methylthio)thiazolo[4,5-c]pyridine](/img/structure/B1612924.png)

![4-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1612940.png)